Cas no 2034366-01-1 (N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide)

N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide structure
2034366-01-1 structure
Product name:N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide
CAS No:2034366-01-1
MF:C15H24N2O5S2
MW:376.491461753845
CID:5999475
PubChem ID:122162605

N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide
    • F6571-4362
    • 2034366-01-1
    • N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
    • N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
    • N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
    • AKOS032469136
    • Inchi: 1S/C15H24N2O5S2/c1-24(20,21)17-5-2-12(3-6-17)15(19)16-10-14(22-8-7-18)13-4-9-23-11-13/h4,9,11-12,14,18H,2-3,5-8,10H2,1H3,(H,16,19)
    • InChI Key: OLSKAFLMDLQPAC-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C(NCC(C2=CSC=C2)OCCO)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 376.11266422g/mol
  • Monoisotopic Mass: 376.11266422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų
  • XLogP3: -0.3

N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6571-4362-10μmol
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6571-4362-1mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
1mg
$54.0 2023-09-08
Life Chemicals
F6571-4362-20mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
20mg
$99.0 2023-09-08
Life Chemicals
F6571-4362-2μmol
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6571-4362-10mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
10mg
$79.0 2023-09-08
Life Chemicals
F6571-4362-100mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
100mg
$248.0 2023-09-08
Life Chemicals
F6571-4362-15mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
15mg
$89.0 2023-09-08
Life Chemicals
F6571-4362-3mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
3mg
$63.0 2023-09-08
Life Chemicals
F6571-4362-2mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
2mg
$59.0 2023-09-08
Life Chemicals
F6571-4362-30mg
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
2034366-01-1
30mg
$119.0 2023-09-08

Additional information on N-2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl-1-methanesulfonylpiperidine-4-carboxamide

N-2-(2-Hydroxyethoxy)-2-(Thiophen-3-Yl)Ethyl-1-Methanesulfonylpiperidine-4-Carboxamide: A Comprehensive Overview

N-2-(2-Hydroxyethoxy)-2-(Thiophen-3-Yl)Ethyl-1-Methanesulfonylpiperidine-4-Carboxamide, identified by the CAS registry number 2034366-01-1, is a complex organic compound with a diverse range of potential applications in the fields of pharmacology, materials science, and organic synthesis. This compound is characterized by its unique structural features, including a hydroxyethoxy group, a thiophene moiety, and a methanesulfonyl group attached to a piperidine ring. These functional groups contribute to its versatile chemical properties and reactivity.

The molecular structure of this compound is particularly interesting due to the presence of the thiophene ring, which is known for its aromaticity and electronic properties. The thiophene moiety at position 3 (thiophen-3-yl) plays a significant role in modulating the electronic characteristics of the molecule. Recent studies have shown that thiophene-containing compounds exhibit promising activity in various biological systems, including anti-inflammatory and antioxidant properties. This makes N-2-(2-Hydroxyethoxy)-2-(Thiophen-3-Yl)Ethyl... a potential candidate for drug development.

The hydroxyethoxy group attached to the ethyl chain introduces hydrophilic properties to the molecule, enhancing its solubility in polar solvents. This feature is advantageous in pharmaceutical applications where solubility is critical for bioavailability. Furthermore, the methanesulfonyl group attached to the piperidine ring contributes to the molecule's stability and reactivity. Piperidine derivatives are widely studied for their role as building blocks in organic synthesis and as active pharmaceutical ingredients.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. The use of microwave-assisted synthesis has further streamlined the production process, making it more scalable and cost-effective. These developments have opened new avenues for exploring the compound's potential in various industries.

In terms of applications, N-2-(2-Hydroxyethoxy)-2-(Thiophen-3-Yl)Ethyl... has shown promise in drug delivery systems due to its ability to form stable complexes with other molecules. Its unique combination of hydrophilic and hydrophobic groups allows for controlled drug release mechanisms, which are highly sought after in therapeutic formulations.

Moreover, this compound has been investigated for its potential as an advanced material in electronic applications. The thiophene moiety's conjugation properties make it suitable for use in organic semiconductors and conductive polymers. Preliminary studies suggest that it could be integrated into flexible electronics and optoelectronic devices, offering enhanced performance compared to traditional materials.

The integration of computational chemistry techniques has provided deeper insights into the molecular interactions and electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the thiophene ring significantly influences the molecule's frontier molecular orbitals, which are critical for its reactivity and electronic behavior.

In conclusion, N-2-(2-Hydroxyethoxy)-2-(Thiophen-3-Yl)Ethyl... (CAS No. 2034366-01-1) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structural features, combined with recent advancements in synthesis and application studies, position it as a valuable asset in both academic research and industrial development.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD